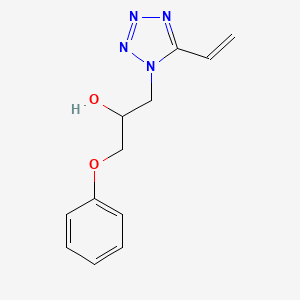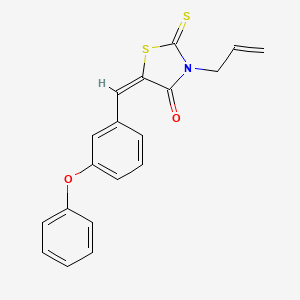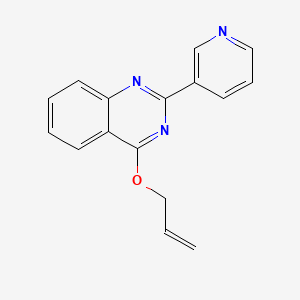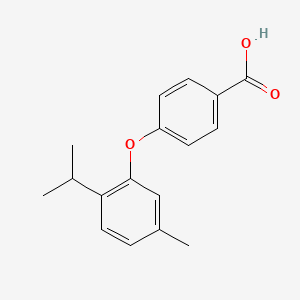
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate
Overview
Description
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate is a synthetic organic compound that features both fluorinated and brominated aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate typically involves multiple steps:
Formation of the Fluorinated Propyl Group: The starting material, 2,2,3,3-tetrafluoropropanol, is reacted with a suitable halogenating agent to form 2,2,3,3-tetrafluoropropyl halide.
Coupling with 4-Bromoaniline: The 2,2,3,3-tetrafluoropropyl halide is then reacted with 4-bromoaniline under basic conditions to form the intermediate 2,2,3,3-tetrafluoropropyl 4-bromoaniline.
Formation of the Oxopentanoate Moiety: The intermediate is then reacted with a suitable acylating agent, such as pentanoic anhydride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced products.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated and brominated aromatic structures can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluoropropyl 5-(4-chloroanilino)-5-oxopentanoate
- 2,2,3,3-tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate
- 2,2,3,3-tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate
Uniqueness
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate is unique due to the presence of both fluorinated and brominated aromatic structures, which can impart distinct chemical and physical properties. These properties can enhance its reactivity, binding affinity, and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF4NO3/c15-9-4-6-10(7-5-9)20-11(21)2-1-3-12(22)23-8-14(18,19)13(16)17/h4-7,13H,1-3,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFLYRQCBWAPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(4-methylanilino)acetamide](/img/structure/B3869611.png)

![5-(4-Bromophenyl)-6-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3869621.png)
![Propan-2-YL methyl[(2-oxopyrrolidin-1-YL)methyl]phosphinate](/img/structure/B3869626.png)


![N-[(2E,4E)-1-oxo-1-(prop-2-enylamino)hexa-2,4-dien-2-yl]benzamide](/img/structure/B3869643.png)

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B3869659.png)
![nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3869669.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3869684.png)
![(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3869692.png)
![ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3869700.png)
